molecular formula C20H20F6NO3P B15189769 Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester CAS No. 145430-07-5

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester

Cat. No.: B15189769
CAS No.: 145430-07-5
M. Wt: 467.3 g/mol
InChI Key: OTSQJIXNOPQACF-UHFFFAOYSA-N
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Description

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester typically involves multiple steps. One common approach is to start with the preparation of the carbamic acid derivative, followed by the introduction of the diphenylphosphinyl and trifluoromethyl groups. The final step involves esterification with butanol to form the butyl ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus atom.

    Reduction: Reduction reactions can modify the functional groups attached to the carbamic acid moiety.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester involves its interaction with molecular targets through its functional groups. The diphenylphosphinyl group can participate in coordination with metal ions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid: A simpler analog without the diphenylphosphinyl and trifluoromethyl groups.

    Ethyl carbamate: Another ester of carbamic acid with different functional groups.

    Phosphine oxides: Compounds with similar phosphorus-containing groups but different overall structures.

Uniqueness

Carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, butyl ester is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

145430-07-5

Molecular Formula

C20H20F6NO3P

Molecular Weight

467.3 g/mol

IUPAC Name

butyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate

InChI

InChI=1S/C20H20F6NO3P/c1-2-3-14-30-17(28)27-18(19(21,22)23,20(24,25)26)31(29,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,27,28)

InChI Key

OTSQJIXNOPQACF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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